5-Phenyl-1,3-oxazol-2-amine 5-Phenyl-1,3-oxazol-2-amine
Brand Name: Vulcanchem
CAS No.: 6826-24-0
VCID: VC2451605
InChI: InChI=1S/C9H8N2O/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11)
SMILES: C1=CC=C(C=C1)C2=CN=C(O2)N
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol

5-Phenyl-1,3-oxazol-2-amine

CAS No.: 6826-24-0

Cat. No.: VC2451605

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

5-Phenyl-1,3-oxazol-2-amine - 6826-24-0

Specification

CAS No. 6826-24-0
Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
IUPAC Name 5-phenyl-1,3-oxazol-2-amine
Standard InChI InChI=1S/C9H8N2O/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11)
Standard InChI Key IUHYFLKPKSFRCT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CN=C(O2)N
Canonical SMILES C1=CC=C(C=C1)C2=CN=C(O2)N

Introduction

Chemical Structure and Classification

Structural Characteristics

5-Phenyl-1,3-oxazol-2-amine consists of a 1,3-oxazole core with a phenyl group attached at the 5-position and an amine group at the 2-position . The molecular formula is C₉H₈N₂O, representing the nine carbon atoms (five from the phenyl ring, three from the oxazole ring, and one connecting them), eight hydrogen atoms, two nitrogen atoms (one from the oxazole ring and one from the amine group), and one oxygen atom (from the oxazole ring) .

The structure can be visualized as having three key components:

  • A five-membered 1,3-oxazole heterocyclic ring containing oxygen and nitrogen

  • A phenyl substituent at position 5 of the oxazole ring

  • A primary amine group at position 2 of the oxazole ring

This arrangement creates a planar heterocyclic system with the phenyl ring slightly twisted out of the plane of the oxazole ring, similar to what is observed in related compounds like 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, where the phenyl and oxazole rings form dihedral angles of approximately 24-27° .

Nomenclature and Identifiers

The compound is known by several names and identifiers in chemical databases and literature:

  • IUPAC Name: 5-Phenyl-1,3-oxazol-2-amine

  • CAS Registry Number: 6826-24-0

  • Synonyms: 5-phenyl-oxazol-2-ylamine, 5-Phenyloxazol-2-amine, 5-PHENYL-2-OXAZOLAMINE, 5-phenyl-2-aminooxazole

  • Exact Mass: 160.063660

Physical and Chemical Properties

Physical Properties

5-Phenyl-1,3-oxazol-2-amine exhibits distinct physical properties that are important for its characterization, handling, and potential applications. Table 1 summarizes the key physical properties of this compound based on available data.

PropertyValue
Molecular Weight160.173 g/mol
Density1.2±0.1 g/cm³
Melting Point215-216°C
Boiling Point341.0±35.0°C at 760 mmHg
Flash Point160.0±25.9°C
Physical StateSolid at room temperature
ColorNot specified in available data
SolubilityNot specified in available data

The relatively high melting and boiling points suggest strong intermolecular forces, likely due to hydrogen bonding capabilities of the amine group and potential π-π stacking interactions between the aromatic rings of adjacent molecules .

Chemical and Structural Parameters

Further chemical and structural parameters provide insights into the compound's reactivity, stability, and potential interactions:

ParameterValue
Molecular FormulaC₉H₈N₂O
Exact Mass160.063660
PSA (Polar Surface Area)52.05000
LogP1.58
Vapour Pressure0.0±0.7 mmHg at 25°C
Index of Refraction1.599

The moderate LogP value of 1.58 indicates a balanced lipophilicity/hydrophilicity profile, suggesting potential for decent membrane permeability while maintaining some water solubility . This property is particularly relevant for pharmaceutical applications, as it impacts bioavailability and drug distribution.

The polar surface area (PSA) of approximately 52.05 is within a range that is often associated with good cell membrane permeability, another favorable characteristic for potential drug candidates .

Structural Comparisons and Relationships

Related Oxazole Derivatives

While specific information on 5-Phenyl-1,3-oxazol-2-amine is somewhat limited in the search results, understanding its relationship to similar compounds provides valuable context. Structurally related compounds include:

  • 2-Aminobenzoxazoles: These compounds share the 2-amino feature but contain a fused benzene ring rather than a separate phenyl substituent .

  • 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones: These compounds have a different heterocyclic core (oxadiazolone instead of oxazole) but similarly contain a phenyl substituent .

  • 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine: This compound contains a 5-phenyl-oxazole moiety connected to a thiadiazole ring with an amine functional group .

Structural Features and Their Implications

The unique arrangement of functional groups in 5-Phenyl-1,3-oxazol-2-amine confers specific chemical properties and reactivity patterns:

  • The oxazole ring contains both oxygen and nitrogen atoms, creating an electron-rich heterocycle with specific electronic distribution.

  • The amine group at the 2-position likely serves as a potential hydrogen bond donor, which can be important for molecular recognition and binding to biological targets.

  • The phenyl ring at the 5-position provides lipophilicity and potential for π-π interactions with aromatic residues in proteins or other target molecules.

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